![molecular formula C12H20BrNO3 B1326728 Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate CAS No. 1119451-39-6](/img/structure/B1326728.png)
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a chemical compound with the CAS Number: 1119451-39-6 . The molecular weight of this compound is 306.2 . The IUPAC name for this compound is ethyl 1-(2-bromobutanoyl)-3-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is 1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-6-9(8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 . The SMILES representation is CCC(C(=O)N1CCCC(C1)C(=O)OCC)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate include a molecular weight of 306.20 and a molecular formula of C12H20BrNO3 .Scientific Research Applications
Pharmaceutical Research
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate: is used in pharmaceutical research for the synthesis of various compounds, including:
- GABAA receptor agonists : These are compounds that can bind to GABAA receptors in the brain and enhance their activity, potentially useful for treating conditions like anxiety, insomnia, and epilepsy .
- Selective TACE inhibitors : TACE (TNF-alpha converting enzyme) inhibitors can be used to prevent the release of pro-inflammatory cytokines and are being researched for their potential in treating inflammatory diseases .
Chemical Synthesis
This compound is also utilized in chemical synthesis processes. For example:
- As a reactant for synthesizing piperidine derivatives , which are a class of organic compounds containing a piperidine functional group, an important building block in organic chemistry .
- In the synthesis of HDL-elevating agents , which are compounds that can increase high-density lipoprotein (HDL) levels in the blood and may be beneficial in managing cholesterol levels .
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-6-9(8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAZUXFNPDFCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(=O)OCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate |
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